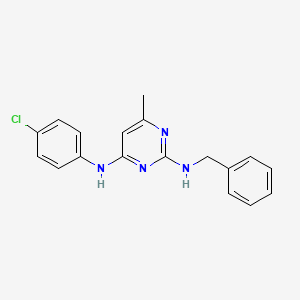![molecular formula C12H11ClN2O4 B5516608 (5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5516608.png)
(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H11ClN2O4 and its molecular weight is 282.68 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione is 282.0407345 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Derivatives of 5-substituted-2,4-thiazolidinedione, including those with arylidene groups such as 3,4-dimethoxybenzylidene, have been synthesized and found to possess a broad spectrum of biological activities. The synthesis of these derivatives involves direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones, with their structures confirmed by various spectroscopic methods and, in some cases, crystal structure analysis. These compounds have been explored for their potential in various biological applications due to their structural characteristics and activities (Popov-Pergal et al., 2010).
Antidepressant Activity
Another study focused on the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, showing potential antidepressant activity. This work highlights the process of catalytic hydrogenation of the corresponding benzylidene compound and evaluates its effects in mice, presenting a mechanism of action distinct from traditional antidepressants (Wessels et al., 1980).
Anti-inflammatory and Analgesic Activities
Research on imidazolyl acetic acid derivatives synthesized from a similar core structure demonstrated significant anti-inflammatory and analgesic activities. This study provided valuable insights into the structural elements required for biological efficacy, showcasing the therapeutic potential of such compounds in managing pain and inflammation (Khalifa & Abdelbaky, 2008).
Catalytic Applications and Structural Analysis
Further, studies on the synthesis and characterization of metal complexes containing imidazol-2-ylidene derivatives, including silver(I) and gold(I) complexes, have been conducted. These complexes have been analyzed for their potential catalytic applications and structural properties, indicating the versatility of such compounds in catalysis and material science (Gaillard et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-18-9-5-6(3-7(13)10(9)19-2)4-8-11(16)15-12(17)14-8/h3-5H,1-2H3,(H2,14,15,16,17)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBOFNGACMFHRO-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)
![N-({N'-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)
![ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPAN-2-YL}CARBAMATE](/img/structure/B5516537.png)

![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)


![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)

![N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)
![4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5516611.png)
![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)
